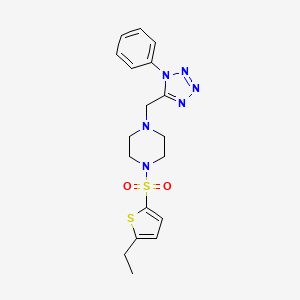

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Description

This compound features a piperazine core substituted with two distinct moieties:

- A 5-ethylthiophen-2-ylsulfonyl group at position 1.

- A 1-phenyl-1H-tetrazol-5-ylmethyl group at position 2.

Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonylpiperazine-tetrazole hybrids) have demonstrated antiproliferative activity in preliminary studies .

Properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S2/c1-2-16-8-9-18(27-16)28(25,26)23-12-10-22(11-13-23)14-17-19-20-21-24(17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWXHBTWXKABON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is . The structure features a piperazine core substituted with a sulfonyl group and a tetrazole moiety, which are known to influence biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In particular, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial effects, comparable to existing antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecular targets. The sulfonyl group may enhance solubility and bioavailability, while the tetrazole ring contributes to receptor binding affinity. Studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of the compound was compared with standard antibiotics. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation in MRSA strains, suggesting its potential as a therapeutic agent in treating chronic infections.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines showed that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, indicating that the compound triggers programmed cell death pathways in cancer cells.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the sulfonyl and tetrazole groups. These variations influence physicochemical properties and biological activity:

Key Observations :

Physicochemical Properties

- Melting Points : Analogs with phenylsulfonyl groups (e.g., 7e: 131–134°C; 7f: 165–167°C ) suggest that the ethylthiophene substituent may lower melting points due to reduced crystallinity.

- Solubility : The ethylthiophene group may reduce aqueous solubility compared to methoxy or trifluoromethyl analogs, necessitating formulation adjustments.

Pharmacological Potential

While direct data for the target compound are unavailable, insights can be drawn from related structures:

- Receptor Binding : The phenyltetrazole group in CV-11974 ( ) exhibits strong angiotensin II receptor antagonism, implying that similar moieties in the target compound could target GPCRs or enzymes.

Q & A

Q. What are the common synthetic routes for preparing 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine?

The compound can be synthesized via multi-step heterocyclic chemistry. A typical approach involves:

- Step 1 : Formation of the thiophene sulfonyl group via sulfonation of 5-ethylthiophene using chlorosulfonic acid, followed by coupling with piperazine under basic conditions .

- Step 2 : Introduction of the tetrazole moiety. For example, 1-phenyl-1H-tetrazole-5-carbaldehyde can be condensed with piperazine via reductive amination using NaBHCN or other reducing agents .

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol .

Key considerations : Solvent choice (e.g., ethanol for reflux) and reaction stoichiometry to avoid byproducts like unreacted thiophene intermediates .

Q. How is this compound characterized to confirm its structural integrity?

Standard characterization methods include:

- Spectroscopy : H and C NMR to verify sulfonyl and tetrazole methylene groups (e.g., sulfonyl SO signals at ~130-140 ppm in C NMR). IR spectroscopy confirms S=O stretches (~1350 cm) and tetrazole C=N vibrations (~1600 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and supramolecular packing, though this requires high-purity crystals .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Cytotoxicity screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) at concentrations ranging from 1–100 µM, with doxorubicin as a positive control .

- Enzyme inhibition : Test against targets like carbonic anhydrase (hCA I/II) or phosphodiesterases using fluorometric or colorimetric assays (e.g., AOAC SMPR 2014.011 protocols) .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT serotonin receptors with H-ketanserin) to determine K values .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from variations in:

- Structural analogs : Minor substituent changes (e.g., replacing phenyltetrazole with pyridinyl groups) drastically alter receptor affinity. For example, phenyl(piperazinyl)methanone derivatives show low 5-HT binding (K > 1000 nM), while diphenylmethyl-piperazine analogs exhibit high affinity (K = 21 nM) .

- Assay conditions : Differences in pH, solvent (DMSO concentration ≤0.5%), or cell line passage numbers can skew results. Standardize protocols using reference compounds (e.g., CHS-828 for cytotoxicity) .

- Data normalization : Use Z-factor analysis to validate high-throughput screening reproducibility and exclude false positives .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Piperazine modification : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce CYP450-mediated oxidation. Ethylthiophene sulfonyl groups may enhance metabolic stability compared to methyl analogs .

- Tetrazole ring protection : Replace the 1-phenyl group with bulkier substituents (e.g., 4-fluorophenyl) to sterically hinder enzymatic degradation .

- Prodrug approaches : Mask the tetrazole as a methyl ester to improve bioavailability, with in situ hydrolysis to the active form .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Use AutoDock Vina to model interactions with 5-HT receptors (PDB ID: 6WGT). Prioritize derivatives with hydrogen bonds to Ser239 or π-π stacking with Phe234 .

- QSAR modeling : Train models on datasets of piperazine-tetrazole analogs to predict IC values against hCA II. Key descriptors include logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) .

- MD simulations : Assess binding stability over 100 ns trajectories to identify derivatives with sustained target engagement .

Q. What are the critical stability challenges during storage and handling?

- Hydrolytic degradation : The sulfonyl group is prone to hydrolysis in aqueous solutions (pH > 7). Store lyophilized at -20°C and reconstitute in anhydrous DMSO .

- Photodegradation : Tetrazole rings may degrade under UV light. Use amber vials and conduct stability studies under ICH Q1B guidelines .

- Thermal analysis : DSC/TGA reveals decomposition onset at ~180°C. Avoid heating above 150°C during formulation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.